Ubiquitin Isopeptidase Inhibitor I, G5: Direct Comparative Potency Versus Closest Analog Ubiquitin Isopeptidase Inhibitor II, F6
G5 is directly compared to its closest commercially available structural analog, Ubiquitin Isopeptidase Inhibitor II, F6 (Cat. No. 662126). G5 demonstrates superior potency while otherwise exhibiting similar pharmacological effects, establishing a clear preference for applications requiring maximal DUB inhibitory efficacy at lower compound concentrations .
| Evidence Dimension | Potency as ubiquitin isopeptidase inhibitor |
|---|---|
| Target Compound Data | More potent |
| Comparator Or Baseline | Ubiquitin Isopeptidase Inhibitor II, F6 (less potent) |
| Quantified Difference | Qualitatively more potent (exact fold-difference not numerically specified in available vendor documentation) |
| Conditions | Cell-based assays evaluating DUB inhibition and apoptotic induction |
Why This Matters
For procurement decisions where maximal inhibitory potency is required, G5 provides superior efficacy over its closest analog, reducing the compound concentration needed to achieve target engagement.
